molecular formula C9H14ClNO B6181377 4-(aminomethyl)-3,5-dimethylphenol hydrochloride CAS No. 2613385-68-3

4-(aminomethyl)-3,5-dimethylphenol hydrochloride

Cat. No.: B6181377
CAS No.: 2613385-68-3
M. Wt: 187.7
InChI Key:
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Description

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is an organic compound with a phenolic structure, characterized by the presence of an aminomethyl group at the 4-position and two methyl groups at the 3- and 5-positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3,5-dimethylphenol hydrochloride typically involves the reaction of 3,5-dimethylphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3,5-dimethylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenolic group can participate in various chemical reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)phenol

Uniqueness

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is unique due to the presence of two methyl groups at the 3- and 5-positions, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.

Properties

CAS No.

2613385-68-3

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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